1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a reagent and building block in synthetic applications.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used as a catalyst in condensation reactions and other industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-Methyl-4-(piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride can be compared with other similar compounds such as:
1-Methyl-4-(piperidin-4-yl)piperazine: Another piperidine derivative with similar biological activities.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
Molecular Formula |
C11H17ClN2O |
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Molecular Weight |
228.72 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-ylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H |
InChI Key |
ZKTZEAQMHSTLHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)C2CCNCC2.Cl |
Origin of Product |
United States |
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